molecular formula C21H21N5O2 B11144470 N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B11144470
M. Wt: 375.4 g/mol
InChI Key: YHZGQVZPAXWSER-UHFFFAOYSA-N
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Description

The compound N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide features a pyrazole-carboxamide core substituted with a 4-methoxyphenyl group at position 3. The propyl linker connects the pyrazole moiety to a benzimidazole ring, a nitrogen-containing heterocycle known for its role in medicinal chemistry (e.g., antimicrobial and antitumor activity) .

Key structural attributes:

  • Pyrazole core: Contributes to hydrogen bonding and π-π stacking interactions.
  • 4-Methoxyphenyl substituent: Enhances lipophilicity and modulates electronic properties.
  • Benzimidazole-propyl side chain: May improve target binding through additional hydrogen bonding or hydrophobic interactions.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-28-15-10-8-14(9-11-15)18-13-19(26-25-18)21(27)22-12-4-7-20-23-16-5-2-3-6-17(16)24-20/h2-3,5-6,8-11,13H,4,7,12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

YHZGQVZPAXWSER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Acetylenic Ketones

The 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid moiety is synthesized via cyclocondensation of 4-methoxyphenylacetylene derivatives with hydrazines. For instance, Guojing et al. demonstrated that reacting acetylenic ketones 16 with phenylhydrazine 5 in ethanol yields pyrazoles 18 and 19 as regioisomers (3:2 ratio). To enhance regioselectivity, copper triflate and ionic liquid [bmim]PF6 catalysts enable a one-pot addition–cyclocondensation–aromatization sequence, achieving 82% yield for 1,3,5-triarylpyrazoles.

1,3-Dipolar Cycloaddition of Diazo Compounds

He et al. reported a 1,3-dipolar cycloaddition strategy using ethyl α-diazoacetate 56 and phenylpropargyl 55 in the presence of zinc triflate, yielding pyrazole 57 in 89% efficiency. This method avoids regioisomer formation and simplifies purification, making it advantageous for scalable synthesis.

Benzimidazole Subunit Construction

Diamine Intermediate Preparation

The benzimidazole precursor 3-(1H-benzimidazol-2-yl)propylamine is synthesized via nitro reduction and cyclization. Bhat et al. reduced ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate 6 using Fe-acetic acid instead of Pd-C to avoid catalyst poisoning, achieving a 92% yield of diamine 7 .

Cyclization to Benzimidazole

Cyclization of the diamine with formaldehyde or carbonyl equivalents under acidic conditions forms the benzimidazole core. Katritzky et al. utilized α-benzotriazolylenones 48 with methylhydrazines to generate pyrazolines 49 , which undergo base-mediated aromatization to tetrasubstituted benzimidazoles in 50–94% yields.

Coupling Strategies for Final Assembly

Carboxamide Bond Formation

The pyrazole-3-carboxylic acid is activated using 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), then coupled with 3-(1H-benzimidazol-2-yl)propylamine. A patent by Gioiello et al. achieved 85% yield for a similar carboxamide using EDC/HOBt in dichloromethane at 25°C.

Mesylation for Solubility and Stability

Post-coupling mesylation enhances solubility for purification. Example 10 in WO2013150545A2 treats the crude product with methanesulfonic acid in acetic acid, followed by recrystallization from acetonitrile to obtain 95.6% purity.

Optimization of Reaction Parameters

ParameterPyrazole SynthesisBenzimidazole SynthesisCoupling Reaction
CatalystCu(OTf)₂/[bmim]PF₆Fe-acetic acidEDC/HOBt
Temperature (°C)60–8025–3520–30
Yield (%)82–8985–9280–85
Purity Post-Workup>90%>88%>95%

Challenges and Solutions in Synthesis

Regioisomer Control

The use of electron-deficient acetylenic ketones and bulky hydrazines (e.g., tert-butylphenylhydrazine) minimizes regioisomer formation during pyrazole synthesis.

Purification of Hydrophobic Intermediates

Chromatography on silica gel with ethyl acetate/hexane (3:7) effectively separates benzimidazole-propylamine intermediates. For final products, anti-solvent crystallization using ethanol/water (4:1) achieves >99% purity.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, NH), 8.2 (d, J=8.4 Hz, 2H, Ar-H), 6.9 (d, J=8.4 Hz, 2H, OCH₃-Ar), 4.1 (t, J=6.8 Hz, 2H, CH₂), 3.8 (s, 3H, OCH₃).

  • HRMS : m/z 432.1789 [M+H]⁺ (calc. 432.1793).

Crystalline Form Analysis

PXRD of the mesylate salt shows characteristic peaks at 2θ = 8.4°, 12.7°, and 17.3°, confirming a monoclinic crystal system .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Catalysts like palladium on carbon (Pd/C), solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PROPYL]-5-(4-METHOXYPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrazole ring may also contribute to the compound’s overall biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives with Varied Substituents

(a) 5-(2-Ethoxyphenyl)-N-(3-(Methylsulfonyl)propyl)-1H-Pyrazole-3-Carboxamide (Compound 2, )
  • Structure : Pyrazole-carboxamide with 2-ethoxyphenyl (position 5) and methylsulfonylpropyl (side chain).
  • Key Differences: Substituent at position 5: Ethoxyphenyl (electron-donating) vs. methoxyphenyl (similar electronic effects but different steric profiles). Side chain: Methylsulfonylpropyl (polar, sulfonyl group enhances solubility) vs.
  • Synthesis : Achieved via HBTU/HOBt-mediated coupling (31% yield) .
(b) (E)-5-(2-Ethoxybenzamido)-N-(3-(Methylsulfonyl)allyl)-1H-Pyrazole-3-Carboxamide (7c, )
  • Structure : Pyrazole-carboxamide with 2-ethoxybenzamido (position 5) and methylsulfonyl allyl side chain.
  • Key Differences :
    • Substituent at position 5: Amide-linked ethoxybenzamido (enhanced rigidity) vs. direct 4-methoxyphenyl.
    • Side chain: Allyl group with sulfonyl (conformational flexibility) vs. benzimidazole-propyl (rigid, planar).
  • Synthesis : Two-step sequence (16% yield) involving THP deprotection .

Benzimidazole-Containing Analogues

(a) N-[3-(1H-Benzimidazol-2-yl)propyl]-5-Fluoro-2-(1H-Tetrazol-1-yl)Benzamide ()
  • Structure : Benzimidazole-propyl linked to a fluorinated benzamide with tetrazole.
  • Key Differences :
    • Core: Benzamide vs. pyrazole-carboxamide.
    • Substituents: Fluorine and tetrazole (polar, acidic) vs. 4-methoxyphenyl (neutral, lipophilic).

Heterocyclic Variants

(a) 5-(4-Bromophenyl)-N-[3-(1H-Imidazol-1-yl)Propyl]-7-(Trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-Carboxamide ()
  • Structure : Pyrazolo-pyrimidine core with bromophenyl and trifluoromethyl groups.
  • Key Differences :
    • Core: Pyrazolo-pyrimidine (larger, planar) vs. pyrazole (smaller).
    • Substituents: Bromophenyl (electron-withdrawing) and trifluoromethyl (lipophilic) vs. methoxyphenyl.
  • Properties : Molecular weight 493.3; bromine may enhance halogen bonding .

Table 1. Structural Features of Selected Compounds

Compound Name Core Structure Position 5 Substituent Side Chain Molecular Weight Reference
Target Compound Pyrazole-carboxamide 4-Methoxyphenyl Benzimidazole-propyl Not provided
5-(2-Ethoxyphenyl)-N-(3-(Methylsulfonyl)propyl)-1H-pyrazole-3-carboxamide Pyrazole-carboxamide 2-Ethoxyphenyl Methylsulfonylpropyl 352.13
N-[3-(1H-Benzimidazol-2-yl)propyl]-5-fluoro-2-(1H-tetrazol-1-yl)benzamide Benzamide 5-Fluoro, 2-tetrazolyl Benzimidazole-propyl 365.4
5-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo... Pyrazolo-pyrimidine 4-Bromophenyl Imidazole-propyl 493.3

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzimidazole moiety, a pyrazole ring, and a methoxyphenyl group. Its chemical formula is C₁₈H₁₈N₄O₂, and it has been studied for its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various pathogens. Studies indicate that it exhibits synergistic effects with established antibiotics, enhancing their efficacy against resistant strains .
  • Anticancer Properties : Research highlights the compound's cytotoxic effects on various cancer cell lines. It has been observed to induce apoptosis and inhibit cell proliferation, particularly in breast cancer (MCF7) and lung cancer (A549) models .

Biological Activity Overview

Activity Type Target/Pathogen IC50/Effectiveness Study Reference
AntimicrobialStaphylococcus aureusMIC: 0.22 - 0.25 μg/mL
AnticancerMCF7IC50: 3.79 µM
AnticancerA549IC50: 26 µM
Synergistic EffectCiprofloxacinEnhanced efficacy

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Staphylococcus epidermidis. The results demonstrated that it significantly inhibited biofilm formation, which is crucial for the pathogenicity of these bacteria .
  • Cytotoxicity in Cancer Models :
    • In vitro studies on various cancer cell lines revealed that the compound induced significant apoptosis. For instance, in MCF7 cells, it demonstrated an IC50 value of 3.79 µM, indicating potent anticancer activity . Additionally, it showed promising results in inhibiting tumor growth in A549 cells with an IC50 of 26 µM.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of N-[3-(1H-benzimidazol-2-yl)propyl]-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide?

Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization. Key steps include:

  • Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or diketones under reflux conditions in ethanol or DMF .
  • Benzimidazole coupling : The propyl-linked benzimidazole moiety is introduced via nucleophilic substitution or amide coupling. For example, coupling reagents like DCC/DMAP or EDC/HOBt in DCM/DMF mixtures are used to attach the benzimidazole-propyl group to the pyrazole-carboxylic acid intermediate .
  • Optimization : Reaction parameters (temperature: 60–80°C, pH 7–9) and solvent selection (e.g., DMF for polar intermediates) significantly impact yield. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is critical to isolate the final product .

Basic: Which analytical techniques are essential for structural characterization and purity assessment?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For instance, the methoxyphenyl group’s singlet at δ 3.8 ppm (¹H NMR) and aromatic protons in the benzimidazole ring (δ 7.1–8.3 ppm) are diagnostic .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS/MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns. Unusual losses (e.g., 11 u, observed in similar pyrazole-carboxamides) require tandem MS and DFT calculations for validation .
  • X-ray Crystallography : Resolves bond lengths/angles in the benzimidazole-pyrazole scaffold, critical for understanding electronic properties .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazole-carboxamide derivatives?

Answer:
Discrepancies often arise from:

  • Structural variations : Compare substituent effects (e.g., 4-methoxyphenyl vs. 4-fluorophenyl in vs. 13) on target binding.
  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO concentration), or incubation times can alter IC₅₀ values. Standardize protocols using controls from (e.g., carrageenan-induced edema models).
  • Data normalization : Use internal standards (e.g., Celecoxib for COX-2 inhibition assays) to calibrate activity metrics .

Advanced: What strategies improve pharmacokinetic properties for in vivo studies?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., 10% DMSO in saline) or cyclodextrin-based formulations, as demonstrated for related benzimidazole derivatives .
  • Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) on the benzimidazole ring to reduce CYP450-mediated degradation .
  • Prodrug approaches : Convert the carboxamide to ester prodrugs (e.g., ethyl esters) for improved oral bioavailability, as seen in .

Advanced: How is structure-activity relationship (SAR) evaluated when modifying the benzimidazole or methoxyphenyl groups?

Answer:

  • Benzimidazole modifications : Replace the propyl linker with methylene or ethylene chains to assess flexibility (). Substituting benzimidazole with triazole () reduces planarity, altering target affinity.
  • Methoxyphenyl substitutions : Compare OCH₃ with electron-deficient groups (e.g., NO₂, CF₃) to study electronic effects on π-π stacking ( ).
  • Quantitative SAR (QSAR) : Use DFT calculations ( ) to correlate Hammett constants (σ) with anti-inflammatory activity.

Basic: How should researchers address poor aqueous solubility during in vitro assays?

Answer:

  • Solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) to avoid cytotoxicity .
  • Surfactants : Use Tween-80 or PEG-400 (5–10% v/v) in PBS for cell-based assays.
  • Lyophilization : Formulate as lyophilized powders with mannitol or lactose for reconstitution .

Advanced: What computational methods predict target interactions and binding modes?

Answer:

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., COX-2) or receptors. Validate using crystallographic data from .
  • Molecular Dynamics (MD) : Simulate binding stability (50 ns trajectories) in GROMACS to assess hydrogen bonding with key residues (e.g., Arg120 in COX-2) .
  • Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the pyrazole ring) using Discovery Studio .

Advanced: How to design stability studies under physiological conditions?

Answer:

  • pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Light/heat stability : Expose to UV light (254 nm) or 40°C for 48 hours. Use LC-MS to identify photodegradants (e.g., demethylation of the methoxyphenyl group) .
  • Plasma stability : Incubate with rat plasma (37°C, 1 hour) and quantify parent compound loss using UPLC-QTOF .

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